Cas no 2411289-66-0 (2-chloro-N-[2-(5-chlorothiophen-2-yl)-2-hydroxyethyl]propanamide)
2411289-66-0 structure
Product Name:2-chloro-N-[2-(5-chlorothiophen-2-yl)-2-hydroxyethyl]propanamide
CAS-nummer:2411289-66-0
MF:C9H11Cl2NO2S
MW:268.160139322281
CID:6563293
PubChem ID:154798097
Update Time:2025-06-14
2-chloro-N-[2-(5-chlorothiophen-2-yl)-2-hydroxyethyl]propanamide Chemische en fysische eigenschappen
Naam en identificatie
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- 2-chloro-N-[2-(5-chlorothiophen-2-yl)-2-hydroxyethyl]propanamide
- EN300-7559432
- 2411289-66-0
- Z1562149109
-
- Inchi: 1S/C9H11Cl2NO2S/c1-5(10)9(14)12-4-6(13)7-2-3-8(11)15-7/h2-3,5-6,13H,4H2,1H3,(H,12,14)
- InChI-sleutel: FDOKKRAEKBDFQY-UHFFFAOYSA-N
- LACHT: ClC(C)C(NCC(C1=CC=C(S1)Cl)O)=O
Berekende eigenschappen
- Exacte massa: 266.9887552g/mol
- Monoisotopische massa: 266.9887552g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 4
- Complexiteit: 230
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 2
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.1
- Topologisch pooloppervlak: 77.6Ų
2-chloro-N-[2-(5-chlorothiophen-2-yl)-2-hydroxyethyl]propanamide Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7559432-0.05g |
2-chloro-N-[2-(5-chlorothiophen-2-yl)-2-hydroxyethyl]propanamide |
2411289-66-0 | 95.0% | 0.05g |
$212.0 | 2025-02-24 |
2-chloro-N-[2-(5-chlorothiophen-2-yl)-2-hydroxyethyl]propanamide Gerelateerde literatuur
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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